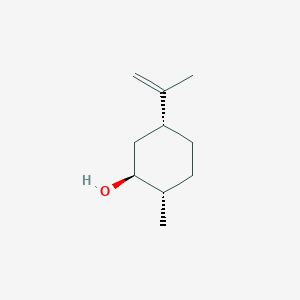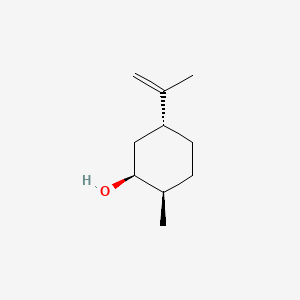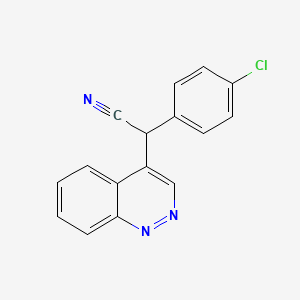
CUPRIC THIOCYANATE
描述
Cupric thiocyanate, also known as copper(II) thiocyanate, is a coordination polymer with the chemical formula Cu(SCN)₂. It is a black solid that slowly decomposes in moist air. This compound was first reported in 1838 by Karl Ernst Claus, and its structure was determined in 2018. The structure consists of chains of Cu(NCS)₂ linked together by weak Cu–S–Cu bonds into two-dimensional layers .
准备方法
Synthetic Routes and Reaction Conditions: Cupric thiocyanate can be synthesized by reacting concentrated solutions of copper(II) salts with a soluble thiocyanate salt in water. The reaction precipitates this compound as a black powder. Rapid drying of the precipitate can isolate pure Cu(SCN)₂. If the reaction is carried out at lower concentrations and for longer periods, copper(I) thiocyanate is formed instead .
Industrial Production Methods: Industrial production of this compound typically involves the same reaction between copper(II) salts and thiocyanate salts. The process is optimized for large-scale production by controlling the concentration of reactants and the drying process to ensure the purity of the final product.
化学反应分析
Types of Reactions: Cupric thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and sulfur dioxide.
Reduction: It can be reduced to copper(I) thiocyanate.
Substitution: this compound can undergo substitution reactions with other ligands to form different coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sulfurous acid or thiosulfate can be used.
Substitution: Various ligands, including ammonia and phosphines, can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Copper(II) oxide and sulfur dioxide.
Reduction: Copper(I) thiocyanate.
Substitution: Various coordination compounds depending on the ligands used.
科学研究应用
Cupric thiocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other thiocyanate compounds and coordination polymers.
Biology: this compound is used in biochemical assays and as a reagent in various biological experiments.
作用机制
The mechanism of action of cupric thiocyanate involves its ability to form coordination complexes with various ligands. The copper(II) ion in this compound can interact with different molecular targets, including proteins and enzymes, affecting their activity. The pathways involved in these interactions depend on the specific ligands and conditions used in the reactions .
相似化合物的比较
Cupric thiocyanate can be compared with other similar compounds, such as:
Copper(I) thiocyanate (CuSCN): Unlike this compound, copper(I) thiocyanate is a white solid and is used as a hole conductor in photovoltaics and as a semiconductor.
Cobalt(II) thiocyanate (Co(SCN)₂): This compound is used in analytical chemistry for the detection of certain ions.
Mercury(II) thiocyanate (Hg(SCN)₂): Known for its use in the “Pharaoh’s Serpent” demonstration, where it decomposes to form a large, snake-like structure.
This compound is unique due to its specific coordination structure and its ability to form various coordination polymers, making it valuable in both research and industrial applications .
属性
IUPAC Name |
copper;dithiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Cu/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVSSAWECGTRN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337084 | |
| Record name | Copper(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1111-67-7, 15192-76-4 | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the impact of temperature and pH on the reaction involving cupric thiocyanate?
A1: Research on the kinetics of this compound revealed that both temperature and pH significantly influence the reaction rate. Specifically, the study utilized polarographic methods to investigate the catalytic reaction velocity of this compound in the presence of hydrogen peroxide []. The researchers observed that increasing the temperature led to a faster reaction rate. Additionally, the concentration of hydrogen ions (pH) also played a crucial role, demonstrating that the reaction is sensitive to the acidity of the solution. This information is crucial for understanding and controlling reactions involving this compound.
Q2: How does the adsorption of cuprous thiocyanate on a dropping mercury electrode (D.M.E.) factor into the overall reaction?
A2: The research on this compound also investigated the adsorption of its reduced form, cuprous thiocyanate, onto a D.M.E. using polarography []. The study found a relationship between the quantities of cuprous thiocyanate adsorbed on the electrode surface and the overall reaction rate. This suggests that the adsorption process plays a role in the reaction mechanism, potentially influencing the availability of reactants or the formation of reaction intermediates. Further research into the specifics of this adsorption phenomenon could provide valuable insights into the overall reactivity of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![10-Fluoro[1]benzothieno[2,3-c]quinolin-2-yl methyl ether](/img/structure/B1175366.png)

